molecular formula C10H8ClNO2S B1457061 4-Chloro-6-(methylsulfonyl)quinoline CAS No. 454705-62-5

4-Chloro-6-(methylsulfonyl)quinoline

Cat. No. B1457061
M. Wt: 241.69 g/mol
InChI Key: KJVKESYMVCSYLW-UHFFFAOYSA-N
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Description

4-Chloro-6-(methylsulfonyl)quinoline is a heterocyclic organic compound with the chemical formula C10H8ClNO2S . It has a molecular weight of 241.7 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of 4-Chloro-6-(methylsulfonyl)quinoline involves several steps. One method involves heating a combination of intermediates at 90°C for approximately 18 hours . Another method involves the use of trichlorophosphate at 110°C for 2 hours . Yet another method involves the use of thionyl chloride in N,N-dimethyl-formamide at 100°C for 2 hours .


Molecular Structure Analysis

The linear formula of 4-Chloro-6-(methylsulfonyl)quinoline is C10H8ClNO2S . The InChI key is KJVKESYMVCSYLW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-6-(methylsulfonyl)quinoline are complex and involve several steps. These reactions are typically carried out under controlled conditions and require specific reagents .


Physical And Chemical Properties Analysis

4-Chloro-6-(methylsulfonyl)quinoline is a solid substance under normal conditions . It has a molecular weight of 241.7 .

Scientific Research Applications

Antimicrobial and Antimalarial Agents

  • Quinoline derivatives, including those related to 4-Chloro-6-(methylsulfonyl)quinoline, have been synthesized and evaluated for their antimicrobial and antimalarial activities. These compounds have shown effectiveness against various microorganisms and P. falciparum, a parasite responsible for malaria (Parthasaradhi et al., 2015).

Synthesis and Transformation in Organic Chemistry

  • 4-Chloro-6-(methylsulfonyl)quinoline and its derivatives have been synthesized through various chemical reactions and transformations. These processes are significant in the field of organic chemistry, contributing to the creation of novel compounds with potential applications in medicinal chemistry and other areas (Maślankiewicz, 2000).

Biological and Pharmacological Activities

  • Quinoline derivatives exhibit a wide range of biodynamic activities, making them potent therapeutic agents. They have been screened for their in vitro antimicrobial activity against various bacterial and fungal strains, highlighting their potential in treating infectious diseases (Faldu et al., 2014).

Photonic and Electronic Properties

  • These compounds are also useful in the preparation of nano and meso-structures with enhanced electronic and photonic properties. This makes them relevant in fields such as bioorganic, bioorganometallic processes, and industrial organic chemistry (Maleki et al., 2015).

Nonlinear Optical (NLO) Research

  • Quinoline derivatives are studied for their exciting perspectives in biological and nonlinear optical research. They display significant NLO properties, making them candidates for technology-related applications (Khalid et al., 2019).

Photovoltaic Properties

  • Films of quinoline derivatives have been investigated for their photovoltaic properties, showing potential in photodiode fabrication. This application is significant in the field of renewable energy and electronic device manufacturing (Zeyada et al., 2016).

Safety And Hazards

4-Chloro-6-(methylsulfonyl)quinoline is classified as a dangerous substance. It has hazard statements H301-H311-H331 and is classified as class 6.1 . The precautionary statements associated with it are P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .

properties

IUPAC Name

4-chloro-6-methylsulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVKESYMVCSYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(methylsulfonyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Haile, BJ Votta, RW Marquis, MJ Bury… - Journal of medicinal …, 2016 - ACS Publications
RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading …
Number of citations: 96 pubs.acs.org

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